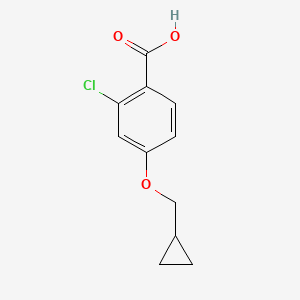
2-Chloro-4-(cyclopropylmethoxy)benzoic acid
Descripción general
Descripción
“2-Chloro-4-(cyclopropylmethoxy)benzoic acid” is a chemical compound with the molecular formula C11H11ClO3 . It is a white to brown solid and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(cyclopropylmethoxy)benzoic acid” can be represented by the InChI code: 1S/C11H11ClO3/c12-10-5-8(15-6-7-1-2-7)3-4-9(10)11(13)14/h3-5,7H,1-2,6H2,(H,13,14) . This indicates that the molecule consists of a benzoic acid group with a chlorine atom and a cyclopropylmethoxy group attached to the benzene ring .Physical And Chemical Properties Analysis
“2-Chloro-4-(cyclopropylmethoxy)benzoic acid” is a white to brown solid . It has a molecular weight of 226.66 . The compound is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Molecular Salts/Cocrystals
The study by Oruganti et al. (2017) explored the synthesis of molecular salts of 2-Chloro-4-nitrobenzoic acid, which has similarities in structure to 2-Chloro-4-(cyclopropylmethoxy)benzoic acid. The synthesized salts were structurally characterized using various techniques. The research highlighted the formation of charge-assisted acid···pyridine/amine heterosynthon as the primary supramolecular synthon in these salts. Additionally, the importance of halogen bonds in the crystal structures of these molecular salts/cocrystals was emphasized, demonstrating the potential of 2-Chloro-4-(cyclopropylmethoxy)benzoic acid in the development of new materials with specific supramolecular architectures (Oruganti et al., 2017).
Pharmaceutical Intermediates and Process Scale-Up
Zhang et al. (2022) researched the industrial-scale synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the manufacture of SGLT2 inhibitors used in diabetes therapy. Although the chemical structure isn't identical, the methodologies and process optimizations in the synthesis of structurally similar benzoic acid derivatives could be relevant for the production and application of 2-Chloro-4-(cyclopropylmethoxy)benzoic acid in pharmaceutical manufacturing (Zhang et al., 2022).
Advanced Drug Delivery Systems
Dikmen (2021) investigated the complex formation between benzoic acid derivatives and alpha cyclodextrin, a well-known drug delivery system. The study focused on the complexation in both aqueous and solid-state forms, emphasizing the improved delivery and stability of the benzoic acid derivatives when encapsulated with cyclodextrins. This research could imply potential applications for 2-Chloro-4-(cyclopropylmethoxy)benzoic acid in sophisticated drug delivery systems, leveraging its structure for enhanced stability and bioavailability (Dikmen, 2021).
Biodegradation of Herbicides
The research by Ghoshdastidar and Tong (2013) on the membrane bioreactor (MBR) technology for the treatment of phenoxyacetic and benzoic acid herbicides like 2,4-D, mecoprop, and dicamba, could offer insights into the environmental aspects and biodegradation pathways of similar compounds like 2-Chloro-4-(cyclopropylmethoxy)benzoic acid. The study's findings on herbicide reduction and the behavior of related compounds in water treatment processes could be pertinent for understanding and mitigating the environmental impact of such chemicals (Ghoshdastidar & Tong, 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-4-(cyclopropylmethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c12-10-5-8(15-6-7-1-2-7)3-4-9(10)11(13)14/h3-5,7H,1-2,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASUFPFYKBHCRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(cyclopropylmethoxy)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



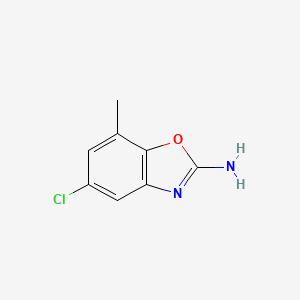
![1,3-Dihydrospiro[indene-2,3'-pyrrolidine]](/img/structure/B1428073.png)
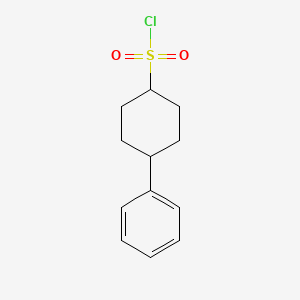
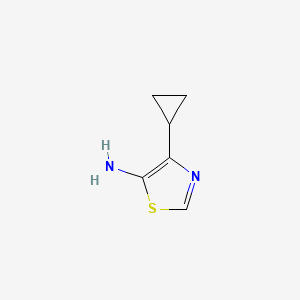
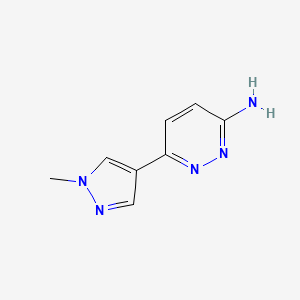
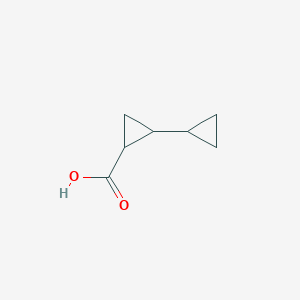
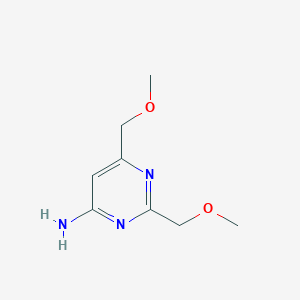
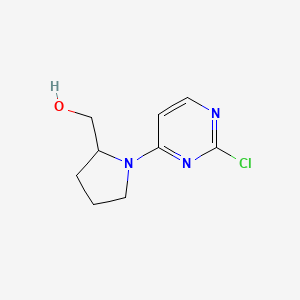
![N-[(piperidin-4-yl)methyl]cyclobutanamine](/img/structure/B1428084.png)

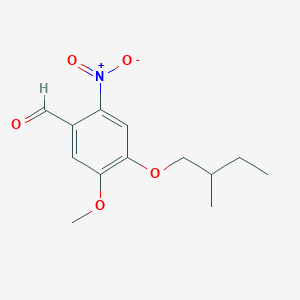
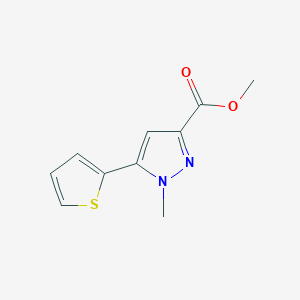

![{4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine](/img/structure/B1428093.png)